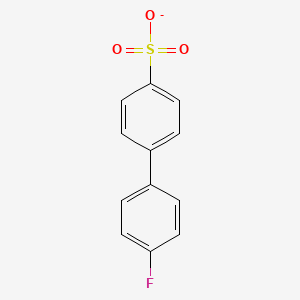

4-(4-Fluorophenyl)benzenesulfonate

Description

4-(4-Fluorophenyl)benzenesulfonate is a sulfonate ester featuring a fluorinated biphenyl backbone. Its molecular formula is C₁₂H₉FO₃S, with a molecular weight of 252.26 g/mol. The compound is synthesized via electrochemical methods under metal-free conditions, enabling efficient coupling between sodium sulfinates and phenols, as demonstrated by yields ranging from 50–95% .

Structural Characterization: X-ray crystallographic studies of closely related compounds, such as 2,4-dinitrophenyl-4′-(4-fluorophenyl)-benzenesulfonate (3b), reveal planar geometries with sulfonate groups adopting specific dihedral angles relative to aromatic rings. For example, the dihedral angle between the sulfonate-linked phenyl rings in 3b is ~85.3°, influencing crystal packing and solubility .

Physical Properties: The compound is typically isolated as a colorless to yellow oil. Nuclear magnetic resonance (NMR) spectroscopy shows characteristic aromatic proton signals at δ 7.8–7.4 ppm, with fluorine coupling observed in the $^{19}\text{F}$ NMR spectrum . High-resolution mass spectrometry (HRMS) confirms its molecular ion peak at m/z 252.0297 (calculated: 252.0293) .

Properties

Molecular Formula |

C12H8FO3S- |

|---|---|

Molecular Weight |

251.26 g/mol |

IUPAC Name |

4-(4-fluorophenyl)benzenesulfonate |

InChI |

InChI=1S/C12H9FO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16)/p-1 |

InChI Key |

QESAVUXTGASMMZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)benzenesulfonate typically involves the reaction of 4-fluorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired sulfonate ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalytic systems, such as potassium fluoride and N-fluorobenzenesulfonimide, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction: The fluorophenyl group can undergo oxidation to form corresponding quinones or reduction to form fluorophenyl derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

4-(4-Fluorophenyl)benzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)benzenesulfonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine, chlorine, and bromo substituents increase the sulfonate group’s electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Steric Effects : Bulkier groups like bromo reduce solubility in polar solvents compared to fluoro derivatives .

- Biological Activity: Methyl and cyano derivatives exhibit herbicidal and enzyme-inhibitory properties, respectively, due to enhanced lipophilicity or hydrogen-bonding capabilities .

Spectroscopic and Crystallographic Differences

- NMR Spectroscopy : Fluorine atoms induce splitting in $^{1}\text{H}$ NMR signals (e.g., $^4J_{\text{H-F}}$ coupling), absent in chloro or methyl analogs .

- X-ray Diffraction : Fluorinated sulfonates like 3b exhibit tighter crystal packing (density ~1.35 g/cm³ ) compared to methyl-substituted analogs (~1.28 g/cm³ ) due to stronger van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.